Ethyl bis(2-bromoethyl)carbamate
Overview
Description
Ethyl bis(2-bromoethyl)carbamate is an organic compound with the molecular formula C7H13Br2NO2 and a molecular weight of 302.99 g/mol . It is characterized by the presence of two bromoethyl groups attached to a carbamate moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl bis(2-bromoethyl)carbamate can be synthesized through the reaction of ethyl carbamate with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl bis(2-bromoethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azidoethyl carbamate, thiocyanatoethyl carbamate, and methoxyethyl carbamate.
Oxidation: Products include this compound oxide.
Reduction: Products include ethyl bis(2-aminoethyl)carbamate.
Scientific Research Applications
Ethyl bis(2-bromoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, including as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl bis(2-bromoethyl)carbamate involves the interaction of its bromoethyl groups with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, resulting in the modification of proteins or other biomolecules. The carbamate moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Ethyl bis(2-bromoethyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(2-bromoethyl)carbamate: Similar structure but with a tert-butyl group instead of an ethyl group.
2-(Boc-amino)ethyl bromide: Contains a Boc-protected amino group instead of a carbamate.
Ethyl bis(2-chloroethyl)carbamate: Similar structure but with chloroethyl groups instead of bromoethyl groups.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence of different substituents.
Properties
IUPAC Name |
ethyl N,N-bis(2-bromoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br2NO2/c1-2-12-7(11)10(5-3-8)6-4-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMMTULZEPCVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CCBr)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448570 | |
Record name | ETHYL BIS(2-BROMOETHYL)CARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77697-11-1 | |
Record name | ETHYL BIS(2-BROMOETHYL)CARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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